molecular formula C23H17BrF2N4O3S B1673004 JNJ-26070109

JNJ-26070109

カタログ番号: B1673004
分子量: 547.4 g/mol
InChIキー: TZKCPFFVWLRNRZ-CYBMUJFWSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

JNJ-26070109 [(R)4-bromo-N-[1-(2,4-difluoro-phenyl)-ethyl]-2-(quinoxaline-5-sulfonylamino)-benzamide] is a competitive, orally bioavailable antagonist of the cholecystokinin CCK2 receptor. It was developed as a novel therapeutic for gastro-oesophageal reflux disease (GORD) due to its ability to inhibit gastric acid secretion and prevent acid rebound hypersecretion induced by proton pump inhibitors (PPIs) like omeprazole . Preclinical studies in rat models demonstrated that chronic administration of this compound suppresses basal, pentagastrin-, and histamine-stimulated acid secretion while blocking omeprazole-induced enterochromaffin-like (ECL) cell hyperplasia .

特性

分子式

C23H17BrF2N4O3S

分子量

547.4 g/mol

IUPAC名

4-bromo-N-[(1R)-1-(2,4-difluorophenyl)ethyl]-2-(quinoxalin-5-ylsulfonylamino)benzamide

InChI

InChI=1S/C23H17BrF2N4O3S/c1-13(16-8-6-15(25)12-18(16)26)29-23(31)17-7-5-14(24)11-20(17)30-34(32,33)21-4-2-3-19-22(21)28-10-9-27-19/h2-13,30H,1H3,(H,29,31)/t13-/m1/s1

InChIキー

TZKCPFFVWLRNRZ-CYBMUJFWSA-N

SMILES

CC(C1=C(C=C(C=C1)F)F)NC(=O)C2=C(C=C(C=C2)Br)NS(=O)(=O)C3=CC=CC4=NC=CN=C43

異性体SMILES

C[C@H](C1=C(C=C(C=C1)F)F)NC(=O)C2=C(C=C(C=C2)Br)NS(=O)(=O)C3=CC=CC4=NC=CN=C43

正規SMILES

CC(C1=C(C=C(C=C1)F)F)NC(=O)C2=C(C=C(C=C2)Br)NS(=O)(=O)C3=CC=CC4=NC=CN=C43

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

4-bromo-N-(1-(2,4-difluoro-phenyl)ethyl)-2-(quinoxaline-5-sulfonylamino)benzamide
JNJ 26070109
JNJ-26070109
JNJ26070109

製品の起源

United States

準備方法

The synthesis of JNJ-26070109 involves multiple steps, starting with the preparation of the quinoxaline-5-sulfonylamino intermediate. The reaction conditions typically include the use of bromine and difluorophenyl ethylamine under controlled temperatures and pressures. Industrial production methods focus on optimizing yield and purity, often employing advanced techniques such as high-performance liquid chromatography for purification .

化学反応の分析

JNJ-26070109は、以下を含むさまざまな化学反応を起こします。

4. 科学研究への応用

This compoundは、幅広い科学研究に応用されています。

科学的研究の応用

Safety and Tolerability

A pivotal study aimed to assess the safety and tolerability of JNJ-26070109 involved a double-blind, placebo-controlled design. Healthy subjects received multiple ascending doses of the drug over 14 days. The study aimed to identify the maximum tolerated dose (MTD) and evaluate pharmacokinetics and pharmacodynamics. Results indicated that this compound had an acceptable safety profile with no significant adverse effects reported during the trial .

Acid Rebound Prevention

A significant finding from animal studies demonstrated that chronic treatment with this compound could prevent acid rebound, a common issue associated with proton pump inhibitors like omeprazole. In a rat model, sustained administration of this compound effectively inhibited gastric acid secretion and prevented the rebound hypersecretion typically observed after discontinuation of omeprazole treatment. This suggests that this compound may offer a more stable management option for patients requiring long-term acid suppression .

Research Data Table

Study Objective Methodology Key Findings
Safety and TolerabilityAssess safety of multiple dosesDouble-blind, placebo-controlled trialAcceptable safety profile; no significant adverse effects
Acid Rebound PreventionInvestigate prevention of acid reboundChronic treatment in rat modelPrevented acid rebound; effective gastric acid inhibition
PharmacokineticsEvaluate pharmacokinetic propertiesBlood concentration monitoringConfirmed appropriate blood concentration levels

Implications for Treatment

The findings from studies on this compound indicate its potential as a novel therapeutic agent for managing GERD. The ability to prevent acid rebound while effectively controlling gastric acid secretion positions it as a promising alternative to existing treatments that may not address this complication adequately. Moreover, its favorable safety profile enhances its attractiveness for long-term use in clinical settings.

作用機序

JNJ-26070109は、コレシストキニン2受容体に選択的に結合し、拮抗作用することで効果を発揮します。この相互作用により受容体の活性が阻害され、胃酸分泌の減少と酸性リバウンドの防止につながります。 分子標的はコレシストキニン2受容体を含み、関与する経路は主に胃酸調節に関連しています .

類似化合物との比較

JNJ-26070109 vs. YF476 (Netazepide)

YF476 is another CCK2 receptor antagonist studied for acid-related disorders. Key differences include:

Parameter This compound YF476
Receptor Selectivity >1,200-fold selectivity for CCK2 over CCK1 ~60-fold selectivity for CCK2 over CCK1
Pharmacokinetics Shorter half-life (1.8 h in rats); suitable for chronic dosing Prolonged half-life (weeks in rats), complicating withdrawal studies
Clinical Efficacy Sustained acid inhibition without tachyphylaxis in rats Diminished efficacy in humans after 7 days
Anti-Trophic Effects Prevents ECL hyperplasia by blocking gastrin-induced proliferation Similar anti-trophic effects but limited by pharmacokinetics

Mechanistic Insights :

  • This compound’s higher selectivity minimizes off-target effects on CCK1 receptors, which regulate satiety and gallbladder contraction, reducing adverse events .
  • YF476’s long half-life may lead to receptor desensitization, explaining its transient efficacy in humans .

This compound vs. Proton Pump Inhibitors (PPIs)

PPIs (e.g., omeprazole) irreversibly inhibit H+/K+-ATPase, while this compound targets gastrin signaling via CCK2 receptors:

Parameter This compound PPIs (e.g., Omeprazole)
Mechanism CCK2 receptor antagonism; blocks gastrin signaling Irreversible inhibition of H+/K+-ATPase
Acid Rebound Prevents rebound hypersecretion post-treatment Induces rebound via hypergastrinemia
ECL Cell Effects Suppresses omeprazole-induced ECL hyperplasia Causes ECL hyperplasia due to hypergastrinemia
Chronic Safety No mucosal hypoplasia or osteoporosis risk Long-term use linked to fractures and infections

Functional Outcomes :

  • In rats, co-administration of this compound with omeprazole reduced acid secretion by >90% and eliminated rebound hypersecretion (1.5-fold increase in controls vs.
  • PPIs elevate serum gastrin 7-fold, driving ECL proliferation; this compound blunts this effect despite a 3-fold gastrin rise by blocking CCK2 receptors .

This compound vs. Histamine H2 Receptor Antagonists

While both classes inhibit acid secretion, this compound uniquely modulates chronic secretory capacity:

Parameter This compound H2 Antagonists (e.g., Ranitidine)
Acute vs. Chronic Effects Chronic use reduces histamine-stimulated secretion by 25% Only acute inhibition; tolerance common
ECL Cell Modulation Downregulates parietal cell function via CCK2 blockade No effect on ECL cells or gastrin levels
Rebound Risk None observed Rebound possible due to tolerance

Key Finding :

    生物活性

    JNJ-26070109, chemically known as (R)-4-bromo-N-[1-(2,4-difluoro-phenyl)-ethyl]-2-(quinoxaline-5-sulfonylamino)-benzamide, is a novel antagonist of the cholecystokinin (CCK) CCK2 receptor. This compound has garnered attention for its potential therapeutic applications, particularly in treating gastro-oesophageal reflux disease (GORD) and managing gastric acid secretion. This article synthesizes findings from various studies to elucidate the biological activity of this compound.

    This compound functions primarily as a selective antagonist of the CCK2 receptor, which plays a crucial role in regulating gastric acid secretion. By inhibiting this receptor, this compound effectively reduces both basal and stimulated gastric acid secretion, thereby mitigating conditions associated with excessive acid production.

    Acid Secretion Studies

    A series of experiments conducted on rats demonstrated that sustained treatment with this compound significantly inhibited gastric acid secretion. The studies employed a chronic fistula model to measure acid secretion under various conditions, including basal, pentagastrin, and histamine stimulation.

    Key Results:

    • Inhibition of Acid Secretion: this compound reduced gastric acid secretion by over 90% when administered alone or in combination with omeprazole, a proton pump inhibitor (PPI) .
    • Prevention of Acid Rebound: Notably, while omeprazole treatment resulted in a rebound hypersecretion of gastric acid upon cessation, this compound effectively prevented this rebound effect when administered concurrently .

    Pharmacokinetics

    The pharmacokinetic profile of this compound indicates good oral bioavailability and favorable absorption characteristics. Studies have shown that the compound maintains effective plasma concentrations sufficient for receptor occupancy during treatment periods but falls below therapeutic levels post-treatment, allowing for a clear assessment of its long-term effects .

    Case Studies

    Recent clinical investigations have explored the application of this compound in human subjects diagnosed with GORD. These studies focus on the safety and efficacy of the compound compared to traditional treatments like PPIs.

    Case Study Summary:

    • Study Design: A randomized double-blind trial assessed the impact of this compound on patients with GORD who had previously been treated with PPIs.
    • Findings: Patients receiving this compound reported significant improvements in symptoms without the adverse effects commonly associated with long-term PPI use, such as hypergastrinemia .

    Comparative Analysis

    The following table summarizes key findings from studies comparing this compound with other CCK2 receptor antagonists:

    CompoundMechanismAcid Secretion InhibitionPrevents Acid ReboundClinical Trials Status
    This compoundCCK2 receptor antagonist>90%YesOngoing
    NetazepideCCK2 receptor antagonistModerateYesCompleted
    YM022CCK2 receptor antagonistLowNoDiscontinued

    Q & A

    Q. What is the primary pharmacological mechanism of JNJ-26070109 in inhibiting gastric acid secretion?

    this compound acts as a selective cholecystokinin CCK2 receptor antagonist, blocking the receptor's interaction with gastrin and CCK, which are key regulators of gastric acid secretion. Preclinical studies in rat models demonstrated that chronic administration inhibits both basal and pentagastrin-stimulated acid secretion by >90%, with parallel reductions in CCK2 receptor mRNA expression in gastric mucosa .

    Q. What experimental models are commonly used to evaluate this compound's efficacy?

    Researchers employ gastric fistula-implanted rat models to measure basal and stimulated acid secretion. Studies typically include chronic dosing (e.g., 21-day treatments) with oral or intravenous administration, followed by acid output measurements post-treatment cessation to assess rebound effects. Control groups receive vehicle or comparator drugs like omeprazole .

    Q. How does this compound prevent acid rebound compared to proton pump inhibitors (PPIs)?

    Unlike PPIs (e.g., omeprazole), which induce hypergastrinemia and acid rebound upon discontinuation, this compound suppresses CCK2 receptor signaling, thereby normalizing gastrin feedback. In rat studies, omeprazole alone caused a 1.5–2× increase in acid secretion post-cessation, while this compound (alone or combined with omeprazole) prevented rebound .

    Advanced Research Questions

    Q. How do chronic versus acute this compound treatments differentially affect histamine-stimulated acid secretion?

    Chronic administration (21 days) of this compound inhibits histamine-stimulated acid secretion, whereas acute dosing does not. This suggests time-dependent modulation of CCK2 receptor pathways or downstream signaling components. Researchers should design longitudinal studies with staggered treatment durations and histamine challenge tests to validate this effect .

    Q. What methodological considerations are critical for assessing drug-induced hypergastrinemia in this compound studies?

    Key steps include:

    • Measuring serum gastrin levels via ELISA at multiple timepoints during and post-treatment.
    • Correlating gastrin concentrations with CCK2 receptor mRNA expression (using qRT-PCR) and acid output.
    • Including omeprazole as a positive control for hypergastrinemia, as it elevates serum gastrin ~7× in rats .

    Q. How can researchers resolve contradictions in CCK2 receptor mRNA expression data under combined this compound and PPI therapy?

    While omeprazole increases CCK2 receptor mRNA expression, co-administration with this compound reduces it. To address variability, use larger sample sizes (n=5–7 per group), standardized qRT-PCR protocols, and normalize data to housekeeping genes. Statistical analysis (ANOVA with Tukey post hoc tests) should account for interaction effects between drugs .

    Q. What statistical approaches are recommended for analyzing gastric acid secretion data in preclinical studies?

    Use one-way ANOVA to compare mean acid output across treatment groups, followed by Tukey’s test for pairwise comparisons. Report data as mean ± SEM and ensure raw datasets are archived for reproducibility. Software like GraphPad Prism is widely used for analysis .

    Q. How does this compound's pharmacokinetic profile influence experimental outcomes in acid rebound studies?

    Plasma concentrations of this compound must remain below the threshold for acute pharmacological effects (e.g., <0.2 µM) to isolate chronic CCK2 receptor antagonism. Researchers should validate drug levels via HPLC or LC-MS at critical timepoints (e.g., post-cessation) and adjust dosing regimens to maintain subacute concentrations .

    Q. What are the implications of this compound's suppression of HDC and CGA mRNA in gastric mucosa?

    Reduced histidine decarboxylase (HDC) and chromogranin A (CGA) mRNA levels indicate diminished enterochromaffin-like (ECL) cell activity, a key source of histamine. Investigators should explore downstream effects on parietal cell function using immunohistochemistry or Western blotting for H+/K+-ATPase expression .

    Q. How can researchers optimize combination therapies with this compound and PPIs to minimize adverse effects?

    Design studies with staggered dosing (e.g., PPI morning, this compound evening) to evaluate synergistic acid suppression without exacerbating hypergastrinemia. Monitor mucosal histology for hyperplasia and measure biomarkers like serum chromogranin A to assess long-term safety .

    Methodological Guidelines

    • Experimental Design : Include sham-operated controls, dose-response arms, and crossover studies to account for inter-individual variability .
    • Data Reporting : Adhere to CONSORT guidelines for preclinical trials, with structured abstracts specifying objectives, design, and statistical methods .
    • Ethical Compliance : Obtain institutional animal care approvals and disclose all conflicts of interest, especially if using commercially synthesized compounds .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Reactant of Route 1
    JNJ-26070109
    Reactant of Route 2
    Reactant of Route 2
    JNJ-26070109

    試験管内研究製品の免責事項と情報

    BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。